2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide
Description
2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a chloroacetamide group attached to an indole ring, which is further substituted with an ethyl group at the nitrogen atom.
Properties
IUPAC Name |
2-chloro-N-[(1-ethylindol-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-2-16-11(9-15-13(17)8-14)7-10-5-3-4-6-12(10)16/h3-7H,2,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAAZTGSQWMLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-ethyl-1H-indole, which can be synthesized from indole through alkylation with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Intermediate: The 1-ethyl-1H-indole is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the intermediate this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The indole ring can undergo oxidation reactions to form oxindole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine derivative.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex indole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide can be compared with other indole derivatives to highlight its uniqueness:
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